4-Benzotriazolyl-5-(4-fluorophenoxy)benzene-1,2-dicarbonitrile
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Overview
Description
4-Benzotriazolyl-5-(4-fluorophenoxy)benzene-1,2-dicarbonitrile is a complex organic compound that features a benzotriazole moiety and a fluorophenoxy group attached to a benzene ring with two cyano groups
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-Benzotriazolyl-5-(4-fluorophenoxy)benzene-1,2-dicarbonitrile typically involves multiple steps, starting with the preparation of intermediate compounds. One common method involves the reaction of 4-fluorophenol with 4-chlorobenzonitrile to form 4-(4-fluorophenoxy)benzonitrile. This intermediate is then reacted with benzotriazole in the presence of a suitable base, such as potassium carbonate, to yield the final product .
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the synthesis process. Additionally, purification techniques such as recrystallization and chromatography are employed to obtain high-purity products .
Chemical Reactions Analysis
Types of Reactions
4-Benzotriazolyl-5-(4-fluorophenoxy)benzene-1,2-dicarbonitrile can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using strong oxidizing agents like potassium permanganate or chromium trioxide.
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride or sodium borohydride.
Substitution: The benzotriazole and fluorophenoxy groups can participate in nucleophilic substitution reactions under appropriate conditions.
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic or basic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Nucleophiles such as amines or thiols in the presence of a base.
Major Products Formed
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of amines or alcohols.
Substitution: Formation of substituted benzotriazole derivatives.
Scientific Research Applications
4-Benzotriazolyl-5-(4-fluorophenoxy)benzene-1,2-dicarbonitrile has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex organic molecules.
Biology: Investigated for its potential as a bioactive compound with antimicrobial or anticancer properties.
Medicine: Explored for its potential use in drug development and as a pharmacophore in medicinal chemistry.
Mechanism of Action
The mechanism of action of 4-Benzotriazolyl-5-(4-fluorophenoxy)benzene-1,2-dicarbonitrile involves its interaction with specific molecular targets. The benzotriazole moiety can act as an electron donor or acceptor, influencing the electronic properties of the compound. This interaction can modulate various biological pathways, leading to its observed effects. The fluorophenoxy group enhances the compound’s lipophilicity, facilitating its interaction with lipid membranes and cellular targets .
Comparison with Similar Compounds
Similar Compounds
4-(1-Benzotriazolyl)-5-(2-methoxyphenoxy)benzene-1,2-dicarbonitrile: Similar structure but with a methoxy group instead of a fluorophenoxy group.
4-(1-Benzotriazolyl)-5-phenoxybenzene-1,2-dicarbonitrile: Lacks the fluorine atom, affecting its electronic properties.
Uniqueness
4-Benzotriazolyl-5-(4-fluorophenoxy)benzene-1,2-dicarbonitrile is unique due to the presence of the fluorophenoxy group, which imparts distinct electronic and steric properties. This uniqueness makes it a valuable compound for specific applications in materials science and pharmaceuticals .
Properties
Molecular Formula |
C20H10FN5O |
---|---|
Molecular Weight |
355.3 g/mol |
IUPAC Name |
4-(benzotriazol-1-yl)-5-(4-fluorophenoxy)benzene-1,2-dicarbonitrile |
InChI |
InChI=1S/C20H10FN5O/c21-15-5-7-16(8-6-15)27-20-10-14(12-23)13(11-22)9-19(20)26-18-4-2-1-3-17(18)24-25-26/h1-10H |
InChI Key |
SRTPKAXIUGZUQC-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)N=NN2C3=C(C=C(C(=C3)C#N)C#N)OC4=CC=C(C=C4)F |
Origin of Product |
United States |
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